3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide
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Overview
Description
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a butoxy group under basic conditions. The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic uses.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide: Lacks the butoxy group, which may affect its solubility and reactivity.
3-butoxy-N-(1-phenylethyl)benzene-1-sulfonamide: Lacks the chloro group, which can influence its chemical properties and biological activity.
3-butoxy-4-chloro-N-methylbenzene-1-sulfonamide: Contains a different substituent on the nitrogen, potentially altering its pharmacological profile.
Uniqueness
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which can influence its chemical reactivity, solubility, and biological activity. The presence of both butoxy and chloro groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-4-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14(2)15-8-6-5-7-9-15/h5-11,13-14,20H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKDSNWNZAGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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